2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazone linkage, a chlorobenzyl group, and an acetamide moiety, making it a subject of interest in organic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide typically involves the condensation of 4-[(4-chlorobenzyl)oxy]benzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazino]-2-oxo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazino]-N-(3,4-dichlorophenyl)-2-oxoacetamide
- 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazino]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-oxoacetamide
Uniqueness
The uniqueness of 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide lies in its specific structural features, such as the presence of the chlorobenzyl group and the hydrazone linkage. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .
Properties
Molecular Formula |
C25H24ClN3O3 |
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Molecular Weight |
449.9 g/mol |
IUPAC Name |
N'-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(4-propan-2-ylphenyl)oxamide |
InChI |
InChI=1S/C25H24ClN3O3/c1-17(2)20-7-11-22(12-8-20)28-24(30)25(31)29-27-15-18-5-13-23(14-6-18)32-16-19-3-9-21(26)10-4-19/h3-15,17H,16H2,1-2H3,(H,28,30)(H,29,31)/b27-15+ |
InChI Key |
KDDFNTIXYFNPHV-JFLMPSFJSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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